6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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Description
6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Biological Activity
The compound 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing from various research studies and patents.
Chemical Structure and Synthesis
The compound features a thiazolo-pyrimidine core with a piperazine moiety, which is known for its biological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. The structure can be represented as follows:
Table 1: Structural Characteristics
Component | Description |
---|---|
Chemical Formula | C₁₇H₁₈ClN₅O |
Molecular Weight | 345.81 g/mol |
Functional Groups | Thiazole, Pyrimidine, Piperazine |
Chlorine Substituent | Present on the phenyl ring |
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that these compounds can act as antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound has been evaluated for its ability to inhibit stereotypic behavior induced by apomorphine in animal models, demonstrating its potential as an antipsychotic agent .
Antimicrobial Activity
The thiazolo-pyrimidine framework has been associated with antimicrobial properties. In particular, compounds similar to This compound have shown activity against various bacterial strains. In vitro studies suggest that modifications to the piperazine moiety can enhance antibacterial efficacy .
Antitubercular Activity
Recent investigations into related compounds have highlighted their potential as anti-tubercular agents. For example, certain derivatives exhibited IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising activity that warrants further exploration in the context of tuberculosis treatment .
Anticancer Activity
The thiazolo-pyrimidine derivatives have also been studied for anticancer properties. Compounds derived from similar scaffolds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization interference and apoptosis induction .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Dopamine Receptor Studies : A study evaluated the effects of piperazine derivatives on dopamine receptor activity in mice, demonstrating significant inhibition of stereotypy induced by apomorphine, suggesting potential therapeutic applications in schizophrenia treatment .
- Antimicrobial Evaluation : Another research effort focused on synthesizing thiazolo-pyrimidine derivatives and assessing their antimicrobial properties against clinical isolates, revealing that structural modifications can enhance activity against resistant strains .
- Antitubercular Efficacy : A series of experiments highlighted the effectiveness of synthesized compounds against Mycobacterium tuberculosis, with promising results leading to further development for clinical applications in tuberculosis therapy .
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZGHQXFRIGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.